1-(2-Aminothiazol-5-YL)ethanone
Overview
Description
1-(2-Aminothiazol-5-yl)ethanone is a compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. These heterocyclic structures are significant in pharmaceutical and medicinal chemistry due to their biological activities. The compound contains a thiazole ring, which is a five-membered ring consisting of sulfur and nitrogen atoms, attached to an ethanone group.
Synthesis Analysis
The synthesis of derivatives of 1-(2-Aminothiazol-5-yl)ethanone has been explored in several studies. For instance, the synthesis of 1,2-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)-ethane derivatives from succinic acid has been achieved using both conventional heating and microwave irradiation, with the latter providing better yields and shorter reaction times . Another study reported the synthesis of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones from 1-[2-amino-4-methylthiazol-5-yl]ethanones and various aromatic aldehydes through Claisen–Schmidt condensation .
Molecular Structure Analysis
The molecular structure of the synthesized compounds related to 1-(2-Aminothiazol-5-yl)ethanone has been elucidated using various spectroscopic methods. Techniques such as FT-IR, 1H/13C NMR, COSY, HSQC, and HMBC have been employed to unambiguously determine the structures of these compounds .
Chemical Reactions Analysis
The chemical reactivity of 1-(2-Aminothiazol-5-yl)ethanone derivatives has been demonstrated in various reactions. For example, the synthesis of 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5-yl)amino)phenyl)ethanone involved the use of 4-chlorophenol as a starting material . Additionally, the transformation of ethyl 2-bromo-2-(2-amino-5-ethoxycarbonylthiazol-4-yl)ethanoate to various functionalized products through nucleophilic displacement and other reactions has been described .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(2-Aminothiazol-5-yl)ethanone derivatives are influenced by their molecular structure. The antimicrobial activity of these compounds has been evaluated, with some showing potential activity against bacteria and fungi . The in vitro anticancer activity of certain derivatives has also been established, with compound 9 showing moderate activity against various cancer cell lines . The antimicrobial screening identified active compounds against pathogens such as Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans .
Scientific Research Applications
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Scientific Field : Medicinal Chemistry
- Application Summary : Thiazoles, including 1-(2-Aminothiazol-5-YL)ethanone, have diverse biological activities. They have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
- Methods of Application : The specific methods of application or experimental procedures can vary widely depending on the specific use case. For example, Sarojini et al. synthesized a series of 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles by the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides .
- Results or Outcomes : The outcomes also depend on the specific use case. In the example above, the newly synthesized compounds were screened for their antifungal and antibacterial activities .
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Scientific Field : Organic Chemistry
- Application Summary : 1-(2-Aminothiazol-5-YL)ethanone is used in the synthesis of various chemical compounds .
- Methods of Application : The compound can be used in multi-component reactions with various aromatic aldehydes under optimized conditions .
- Results or Outcomes : The outcomes of these reactions are new compounds with potential applications in various fields .
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Scientific Field : Chemical Synthesis
- Application Summary : 1-(2-Aminothiazol-5-YL)ethanone is used in the synthesis of various chemical compounds .
- Methods of Application : The compound can be used in multi-component reactions with various aromatic aldehydes under optimized conditions .
- Results or Outcomes : The outcomes of these reactions are new compounds with potential applications in various fields .
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Scientific Field : Pharmaceutical Research
- Application Summary : 1-(2-Aminothiazol-5-YL)ethanone is often used in the development of new pharmaceuticals .
- Methods of Application : The specific methods of application or experimental procedures can vary widely depending on the specific use case .
- Results or Outcomes : The outcomes also depend on the specific use case .
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Scientific Field : Chemical Storage
- Application Summary : 1-(2-Aminothiazol-5-YL)ethanone is often stored for use in various chemical reactions .
- Methods of Application : The compound is stored under specific conditions to maintain its stability .
- Results or Outcomes : Proper storage ensures the compound is available for use when needed .
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Scientific Field : Safety Research
- Application Summary : Research into the safety and handling of 1-(2-Aminothiazol-5-YL)ethanone is an important application .
- Methods of Application : This involves studying the compound’s properties and potential hazards .
- Results or Outcomes : This research helps ensure the compound is handled safely and effectively .
Safety And Hazards
properties
IUPAC Name |
1-(2-amino-1,3-thiazol-5-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS/c1-3(8)4-2-7-5(6)9-4/h2H,1H3,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKIEXPVXXFORX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(S1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30520781 | |
Record name | 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30520781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminothiazol-5-YL)ethanone | |
CAS RN |
53159-71-0 | |
Record name | 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30520781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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